![molecular formula C12H17BrClNO B1465953 3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride CAS No. 1219967-99-3](/img/structure/B1465953.png)
3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride
Overview
Description
“3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17BrClNO . Its molecular weight is 306.63 . The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a bromophenyl group through an ether linkage .Scientific Research Applications
Chemical Synthesis and Transformation
3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride is involved in various chemical synthesis and transformation processes, providing valuable templates in medicinal chemistry. Its derivatives, such as cis-4-bromo-3-(phenoxy or benzyloxy)piperidines, are transformed into piperidin-3-one frameworks through dehydrobromination followed by acid hydrolysis, showcasing the compound's role in synthesizing complex chemical structures (Mollet et al., 2011).
Inhibitory and Catalytic Properties
The compound's derivatives exhibit specific inhibitory properties, particularly in the context of carbonic anhydrase enzyme inhibition. They demonstrate selective toxicity towards tumor cells, suggesting potential utility in developing anticancer drugs. Although showing low inhibition potency towards certain isoforms, these derivatives indicate a preference for selective isoenzyme inhibition, hinting at possible medicinal applications (Yamali et al., 2016).
Biological Activity and Pharmacological Potential
Compounds related to 3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride show significant biological activities, including decreased triglyceride, cholesterol, and blood sugar levels. Such biological efficacy is highlighted in studies where specific compounds exhibit superior activities compared to standard drugs, underlining their pharmacological potential and possible therapeutic applications (Komoto et al., 2000).
properties
IUPAC Name |
3-(4-bromo-3-methylphenoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDXSQNNLADFTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.